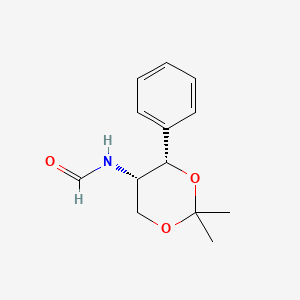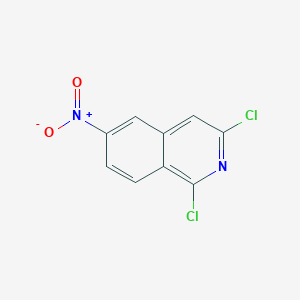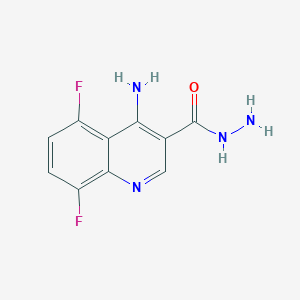
5-(benzyloxy)-4-chloropyridazin-3(2H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(Benzyloxy)-4-chloropyridazin-3(2H)-one is a chemical compound that belongs to the class of pyridazinones. Pyridazinones are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(benzyloxy)-4-chloropyridazin-3(2H)-one typically involves the reaction of 4-chloropyridazine with benzyl alcohol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The mixture is heated to facilitate the reaction, resulting in the formation of the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
5-(Benzyloxy)-4-chloropyridazin-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.
Reduction: The chloropyridazinone ring can be reduced to form a dihydropyridazinone derivative.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often require the use of bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Benzaldehyde derivatives.
Reduction: Dihydropyridazinone derivatives.
Substitution: Various substituted pyridazinone derivatives depending on the nucleophile used.
科学研究应用
5-(Benzyloxy)-4-chloropyridazin-3(2H)-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 5-(benzyloxy)-4-chloropyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of specific kinases or other proteins involved in cell signaling pathways.
相似化合物的比较
Similar Compounds
5-(Benzyloxy)-4-chloropyridazine: Similar structure but lacks the ketone group.
4-Chloro-5-(phenylmethoxy)pyridazin-3(2H)-one: Similar structure with a phenylmethoxy group instead of a benzyloxy group.
5-(Benzyloxy)-4-bromopyridazin-3(2H)-one: Similar structure with a bromine atom instead of chlorine.
Uniqueness
5-(Benzyloxy)-4-chloropyridazin-3(2H)-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
属性
CAS 编号 |
1346697-61-7 |
|---|---|
分子式 |
C11H9ClN2O2 |
分子量 |
236.65 g/mol |
IUPAC 名称 |
5-chloro-4-phenylmethoxy-1H-pyridazin-6-one |
InChI |
InChI=1S/C11H9ClN2O2/c12-10-9(6-13-14-11(10)15)16-7-8-4-2-1-3-5-8/h1-6H,7H2,(H,14,15) |
InChI 键 |
BTFBGGIHXHXQNS-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)COC2=C(C(=O)NN=C2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![[2,4'-Bipyridine]-2',6'-dicarboxylic acid](/img/structure/B11870419.png)










![3-Methyl-7-phenyl-1-oxa-2,7-diazaspiro[4.4]non-2-ene-6,8-dione](/img/structure/B11870472.png)
